molecular formula C14H13NO2 B6363820 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% CAS No. 1226150-02-2

2-(3,5-Dimethylphenyl)isonicotinic acid, 95%

Cat. No. B6363820
M. Wt: 227.26 g/mol
InChI Key: DBAFDZYMAIUTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylphenyl)isonicotinic acid, 95% (2-DMPINA-95) is an organic compound belonging to the class of isonicotinic acids. It is a white crystalline solid with a melting point of 109-111 °C, and it is soluble in water and organic solvents. 2-DMPINA-95 is used in the synthesis of various compounds, such as pharmaceuticals and pesticides, and has been studied extensively for its biological and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3,5-Dimethylphenyl)isonicotinic acid involves the reaction of 3,5-dimethylbenzonitrile with malonic acid in the presence of sodium ethoxide to form 3,5-dimethylphenylmalonic acid. This intermediate is then decarboxylated using sodium hydroxide to yield 2-(3,5-Dimethylphenyl)acetic acid, which is subsequently converted to the target compound through a series of reactions involving diazotization, hydrolysis, and decarboxylation.

Starting Materials
3,5-dimethylbenzonitrile, malonic acid, sodium ethoxide, sodium hydroxide, sulfuric acid, sodium nitrite, hydrochloric acid, sodium carbonate

Reaction
Step 1: 3,5-dimethylbenzonitrile is reacted with malonic acid in the presence of sodium ethoxide to form 3,5-dimethylphenylmalonic acid., Step 2: The intermediate 3,5-dimethylphenylmalonic acid is decarboxylated using sodium hydroxide to yield 2-(3,5-Dimethylphenyl)acetic acid., Step 3: 2-(3,5-Dimethylphenyl)acetic acid is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt., Step 4: The diazonium salt is hydrolyzed using sulfuric acid to form the corresponding phenol., Step 5: The phenol is decarboxylated using sodium carbonate to yield the target compound, 2-(3,5-Dimethylphenyl)isonicotinic acid.

Scientific Research Applications

2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been studied extensively for its biological and physiological effects. It has been found to have antifungal properties, and has been used to study the mechanisms of fungal resistance to drugs. 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has also been studied for its potential to inhibit the growth of certain types of cancer cells, and has been used in the development of drugs for the treatment of cancer. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been studied for its ability to modulate the activity of certain enzymes, and has been used to study the mechanisms of enzyme regulation.

Mechanism Of Action

2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition by 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% results in an increase in the levels of acetylcholine in the body. This increase in acetylcholine has been found to have a variety of effects, including an increase in cognitive function and an improvement in mood.

Biochemical And Physiological Effects

2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit AChE, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have antioxidant properties, and has been found to protect cells from oxidative damage. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have anti-inflammatory properties, and has been used to study the mechanisms of inflammation. Finally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% has been found to have neuroprotective effects, and has been used to study the mechanisms of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-(3,5-Dimethylphenyl)isonicotinic acid, 95% is a relatively safe compound, and can be used in a variety of laboratory experiments. Its relatively low toxicity makes it an ideal compound for use in studies of biological and physiological effects. Additionally, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% is relatively inexpensive, making it a cost-effective compound for use in laboratory experiments. However, 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% does have some limitations. Its solubility in water is relatively low, which can make it difficult to work with in certain experiments. Additionally, its low melting point can make it difficult to store, as it can easily decompose at higher temperatures.

Future Directions

The potential applications of 2-(3,5-Dimethylphenyl)isonicotinic acid, 95% are vast, and there are a number of future directions that could be explored. These include further research into the compound’s potential to inhibit the growth of cancer cells, as well as its potential to modulate the activity of certain enzymes. Additionally, further research into the compound’s antioxidant and anti-inflammatory properties could lead to the development of new drugs for the treatment of a variety of diseases. Finally, further research into the compound’s neuroprotective effects could lead to the development of new treatments for neurodegenerative diseases.

properties

IUPAC Name

2-(3,5-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)13-8-11(14(16)17)3-4-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAFDZYMAIUTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680748
Record name 2-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)isonicotinic acid

CAS RN

1226150-02-2
Record name 2-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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